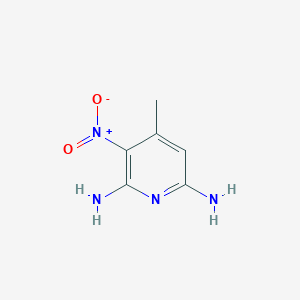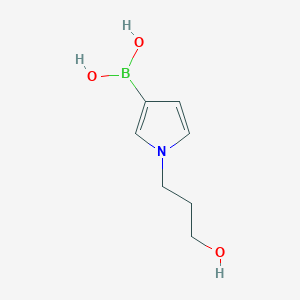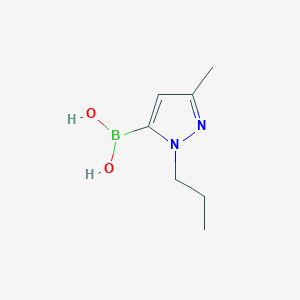
2-(Aminomethyl)-6-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 6-methylnaphthalene with formaldehyde and ammonia or an amine under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the formaldehyde and ammonia form an iminium ion intermediate that subsequently reacts with the naphthalene ring.
Another method involves the reduction of 2-(Nitromethyl)-6-methylnaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-methylnaphthalene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the 6-position.
6-Methylnaphthalene: Lacks the aminomethyl group at the 2-position.
2-(Nitromethyl)-6-methylnaphthalene: Contains a nitro group instead of an amino group.
Uniqueness
2-(Aminomethyl)-6-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and functionality.
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(6-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3 |
Clé InChI |
YYAXDKZFYWVKHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


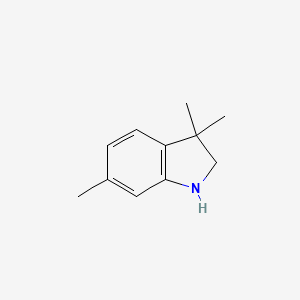





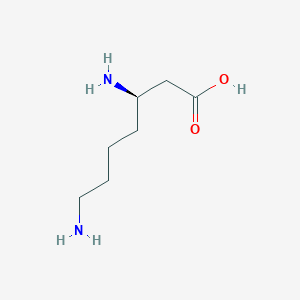
![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)
